molecular formula C10H14O3S B152793 Propyl p-toluenesulfonate CAS No. 599-91-7

Propyl p-toluenesulfonate

Cat. No.: B152793
CAS No.: 599-91-7
M. Wt: 214.28 g/mol
InChI Key: JTTWNTXHFYNETH-UHFFFAOYSA-N
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Description

Propyl p-toluenesulfonate (PPTS) is an organic compound that has been widely used in organic synthesis, laboratory experiments, and scientific research. It is a colorless, crystalline solid with a melting point of 88-91°C. PPTS is a versatile reagent that can be used in a variety of applications, including hydrolysis, alkylation, and condensation reactions. PPTS is also a common solvent for many organic compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Enhancing Photosensitivity of Photoresists Propyl p-toluenesulfonate, specifically 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate, has been used to enhance the sensitivity of positive-working chemical-amplification photoresists. Its autocatalytic decomposition in the presence of acid results in the generation of p-toluenesulfonic acid, significantly improving photosensitivity in various photoresist materials (Kudo et al., 1999).

  • Radioiodination of Small Molecules Vinylstannylated alkylating agents, prepared from this compound, have been utilized in the radioiodination of small molecules. These agents facilitate the selective labeling of neuroreceptor ligands, such as spiperone and diprenorphine, with radioisotopes of iodine, including 125I or 123I (Musachio & Lever, 1992).

  • Synthesis of Highly Substituted Imidazoles Triphenyl(propyl-3-sulphonyl)phosphonium toluenesulfonate, a Brønsted acidic ionic liquid derived from this compound, is an efficient and reusable catalyst for synthesizing trisubstituted and tetrasubstituted imidazoles in a one-pot, solvent-free process (Shaterian et al., 2011).

  • Solvent Effects on Solvolysis Rates Studies have examined the solvolysis rates of derivatives of this compound, providing insights into the reaction mechanisms influenced by various solvents and the role of nucleophilic assistance by the solvent (Nakashima et al., 1999).

  • Catalysis in Synthesis of Organic Compounds this compound has been used as a catalyst in the synthesis of propyl p-hydroxybenzoate. This process, involving activated carbon supported para-toluenesulfonic acid, demonstrates high efficiency and yields, with minimal need for treatment of the catalyst (Qin, 2009).

  • Scavenging Genotoxic Impurities in Pharmaceuticals Techniques involving this compound derivatives have been developed for the selective removal of genotoxic impurities, such as methyl p-toluenesulfonate, from pharmaceutical formulations, enhancing the safety and purity of active pharmaceutical ingredients (Keçili et al., 2013).

  • Polymer-Supported Catalysts Poly(4-vinylpyridinium) p-toluenesulfonate has been developed as a polymer-supported catalyst, particularly for the hydrolysis of tetrahydropyranyl ethers. This method offers mild, efficient, and convenient production with high yields and purity of the products (Li & Ganesan, 1998).

  • Brønsted Acid Catalyzed Propargylation Simple Brønsted acids like p-toluenesulfonic acid monohydrate (PTS), derived from this compound, effectively catalyze propargylation of 1,3-dicarbonyl compounds. This has enabled the synthesis of polysubstituted furans, an important class of organic compounds (Sanz et al., 2007).

Safety and Hazards

Propyl p-toluenesulfonate is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . If it comes in contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .

Future Directions

The use of p-toluenesulfonic acid as an acid catalyst for PET hydrolysis under relatively mild conditions is a promising area of research . This work proposes a feasible and green strategy for the low-cost and environmentally friendly hydrolysis of waste PET .

Mechanism of Action

Target of Action

Propyl p-toluenesulfonate, also known as propyl tosylate, is a derivative of p-toluenesulfonic acid . It is primarily used as a reactant in organic synthesis . The primary targets of this compound are the molecules it reacts with in these synthesis reactions. For example, it can be used for the alkylation of amines .

Mode of Action

This compound acts as an alkylating agent in organic synthesis . Alkylation is a process where an alkyl group is transferred from one molecule (in this case, this compound) to another molecule (such as an amine). This can result in significant changes to the target molecule, including changes in its reactivity, polarity, and other properties.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific reactions it is used in. For example, in the alkylation of amines, this compound could affect pathways involving the amine it reacts with . .

Result of Action

The result of this compound’s action is the formation of a new compound through the process of alkylation . This can lead to the creation of a wide variety of compounds with different properties, depending on the specific reactions it is used in.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can all affect the rate and outcome of the reactions it participates in. Additionally, the compound is extremely hygroscopic and soluble in water, alcohols, and other polar organic solvents , which can also influence its reactivity and stability.

Biochemical Analysis

Biochemical Properties

Propyl p-Toluenesulfonate is known to interact with various biochemical reactions. It is frequently used in the manufacturing process as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTWNTXHFYNETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060522
Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

599-91-7
Record name Propyl 4-methylbenzenesulfonate
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Record name Propyl p-toluenesulfonate
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Record name Propyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Record name Benzenesulfonic acid, 4-methyl-, propyl ester
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Record name Propyl toluene-4-sulphonate
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Record name PROPYL P-TOLUENESULFONATE
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Synthesis routes and methods I

Procedure details

A 100 L glass, jacketed reactor was charged with 1-propanol (2.098 kg; 34.9 mol), triethylamine (4.585 kg; 45.3 mol; 1.3 equivalents) and DCM (20.1 L). The mixture was cooled to a temperature of about 5° C. to 15° C. and cautiously charged with a solution of p-toluenesulfonyl chloride (6 kg; 31.47 mol; 0.9 equivalents) in DCM (10.5 L) over 30 minutes. Once the addition was complete, the mixture was warmed to a temperature of about 18° C. to 22° C. and stirred for 12 hours. The reaction mixture was assayed by 1H NMR (in CDCl3) and deemed complete. HCl (6 N; 2.98 L) was cautiously charged while maintaining the temperature below 25° C. The aqueous phase was removed, and the organic phase was washed 2× with water (21 L each wash), dried with MgSO4, and filtered over Celite®. The filtered solids were then washed with DCM (4 L) and concentrated to a residue. The residue was dissolved in heptane and concentrated again to afford a final propyl tosylate product (6.385 kg, 95% yield).
[Compound]
Name
glass
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
2.098 kg
Type
reactant
Reaction Step Two
Quantity
4.585 kg
Type
reactant
Reaction Step Two
Name
Quantity
20.1 L
Type
solvent
Reaction Step Two
Quantity
6 kg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 L
Type
solvent
Reaction Step Three
Name
Quantity
2.98 L
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzothiepine-1,1-dioxide (5.0 g, 10.9 mmol, obtained from Example 1402, Step 10) in acetone (100 mL) at 25° C. under N2 was treated with powdered K2CO3 (3.8 g, 27.2 mmol, 2.5 eq.) and 1,3-propanediol di-p-tosylate (13.0 g, 32.6 mmol, 3.0 eq.), and the resulting mixture was stirred at 65° C. for 21 hours. The cream-colored slurry was cooled to 25° C. and was filtered through a sintered glass funnel. The filtrate was concentrated and the residue was dissolved in EtOAc (150 mL). The organic layer was washed with saturated aqueous NaHCO3(2×150 mL) and saturated aqueous NaCl (2×150 mL), and was dried (MgSO4) and concentrated in vacuo to provide a pale orange oil. Purification by flash chromatography (4.4×35 cm silica, 20-30% EtOAc/hexane) afforded the propyl tosylate intermediate (6.0 g, 80%) as a white foam: 1H NMR (CDCl3) δ0.91 (m, 6H), 1.11-1.47 (br m, 10H), 1.63 (m, 1H), 2.14 (m, 2H), 2.21 (m, 1H), 2.41 (s, 3H), 2.81 (s, 6H), 3.06 (ABq, J=15.1 Hz, J=49.0 Hz, 2H), 4.01 (t, J=5.3 Hz, 2H), 4.10 (m, 1H), 4.26 (t, J=5.9 Hz, 2H), 5.29 (s, 1H), 5.48 (s, 1H), 5.98 (s, 1H), 6.51 (dd, J=8.9, 1.8 Hz, 1H), 6.83 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.1 Hz, 2H), 7.39 (d, J=8.3 Hz, 2H), 7.78 (d, J=8.3 Hz, 2H), 7.88 (d, J=8.9 Hz, 1H).
Name
5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzothiepine-1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of propyl p-toluenesulfonate in solvolysis reactions, and how does the solvent influence this process?

A1: this compound undergoes solvolysis through a competitive mechanism involving both γ-silyl-assisted (kSi) and solvent-assisted (ks) pathways when a γ-silyl group like aryldimethylsilyl is present []. The solvent plays a crucial role in determining the dominant pathway. While exhibiting nucleophilic assistance, the reaction kinetics don't follow the Winstein-Grunwald equation, indicating that neither a pure SN1 nor SN2 mechanism is at play []. Instead, the kSi pathway primarily yields cyclopropane, while the ks pathway leads to substitution products. The balance between these pathways depends on both the solvent and substituents on the aryl group.

Q2: How does the structure of 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate facilitate its use as an acid amplifier in photoresists?

A2: 3-Phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate possesses a unique structure that allows it to act as an acid amplifier in photoresist applications []. In the presence of a small amount of acid, this compound undergoes autocatalytic decomposition, releasing p-toluenesulfonic acid. This acid proliferation process is particularly effective within polymer matrices used in photoresists. The diffusion of the generated acid plays a crucial role in enhancing photosensitivity, as demonstrated by the effect of various arenesulfonates on photosensitivity characteristics [].

Q3: Can you describe an instance where environmental contamination by the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate was observed?

A3: Research has shown that the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate can migrate through the air, potentially causing unintended acidolysis in nearby materials []. This phenomenon, dubbed "air infection," was observed when films containing this compound as an acid amplifier were heated. The acid molecules generated from the amplifier's decomposition migrated through the air, causing a reduction in the thickness of adjacent unexposed polymer films. This highlights the importance of considering potential environmental contamination and implementing appropriate safety measures when working with this compound.

Q4: What synthetic strategies can be employed to access enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of nucleobases, utilizing this compound derivatives as key intermediates?

A4: Enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, important compounds in medicinal chemistry, can be synthesized using chiral this compound derivatives as key intermediates []. This approach involves alkylation of the desired nucleobase with either (R)- or (S)-2-[bis(2-propyl)phosphonylmethoxy]this compound. This is followed by a transsilylation step to afford the desired N-(2-phosphonomethoxypropyl) derivative. The required chiral p-toluenesulfonates can be prepared from enantiomerically pure 1-benzyloxypropanols via multi-step synthetic routes involving protection, substitution, and deprotection strategies []. This method provides access to a range of N-(2-phosphonomethoxypropyl) derivatives with defined stereochemistry, enabling structure-activity relationship studies and potential drug development.

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